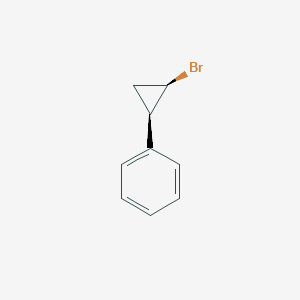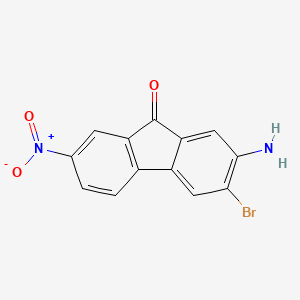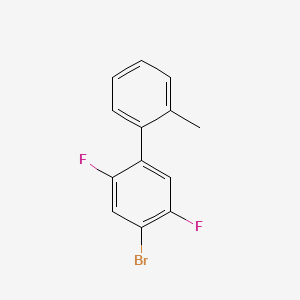
4-Bromo-2,5-difluoro-2'-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H9BrF2 It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent. For instance, the reaction between 4-bromo-2,5-difluorobenzene and 2-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate in a solvent such as toluene can yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2,5-difluoro-2’-methyl-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,4’-difluoro-1,1’-biphenyl
- 2,4-Difluoro-1,1’-biphenyl
- 4-Bromo-4’-methyl-1,1’-biphenyl
Uniqueness
4-Bromo-2,5-difluoro-2’-methyl-1,1’-biphenyl is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. The presence of both bromine and fluorine atoms, along with a methyl group, provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C13H9BrF2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
1-bromo-2,5-difluoro-4-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H9BrF2/c1-8-4-2-3-5-9(8)10-6-13(16)11(14)7-12(10)15/h2-7H,1H3 |
Clave InChI |
AAOBMXITXIUCNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



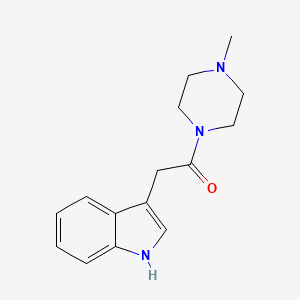



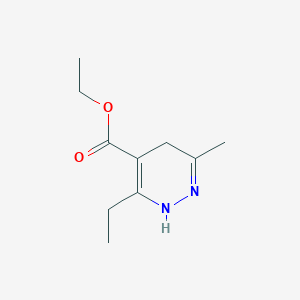

![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
